molecular formula C13H19ClN2O2 B2760886 2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide CAS No. 1436075-85-2

2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide

Cat. No.: B2760886
CAS No.: 1436075-85-2
M. Wt: 270.76
InChI Key: GBIUPCWEQKLBSI-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with a chloro group and a carboxamide moiety

Mechanism of Action

Target of Action

It is known that the compound is used in scientific research, particularly in drug development and organic synthesis.

Biochemical Pathways

It’s known that the compound is used in the synthesis of various heterocycles , which suggests it may influence a range of biochemical processes.

Result of Action

Given its use in scientific research and drug development, it’s likely that the compound has significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloropyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Nucleophilic Substitution: The acid chloride is then reacted with 2-hydroxy-2,3-dimethylpentylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.

Major Products

    Oxidation: Formation of 2-chloro-N-(2-oxo-2,3-dimethylpentyl)pyridine-3-carboxamide.

    Reduction: Formation of 2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry

    Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • 2-Chloro-N-(2-hydroxy-2-methylpropyl)pyridine-3-carboxamide
  • 2-Chloro-N-(2-hydroxy-2,3-dimethylbutyl)pyridine-3-carboxamide

Uniqueness

2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-hydroxy-2,3-dimethylpentyl group provides steric hindrance and electronic effects that can alter its chemical behavior compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-4-9(2)13(3,18)8-16-12(17)10-6-5-7-15-11(10)14/h5-7,9,18H,4,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIUPCWEQKLBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CNC(=O)C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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